molecular formula C20H24FN3O4 B184519 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 112811-75-3

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No. B184519
M. Wt: 389.4 g/mol
InChI Key: ITLUJXOWXJGURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid, also known as CP-115,955, is a synthetic compound that belongs to the class of quinolone antibiotics. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been studied for its potential use in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections.

Mechanism Of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is inhibited by the binding of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid to the DNA gyrase enzyme.

Biochemical And Physiological Effects

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animals. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, it has been associated with some adverse effects, such as gastrointestinal disturbances and skin rashes.

Advantages And Limitations For Lab Experiments

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has several advantages for use in laboratory experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria, making it useful for studying bacterial infections. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, its use is limited by its potential adverse effects and the development of bacterial resistance.

Future Directions

For research on 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid include the development of new analogs with improved antibacterial activity and reduced toxicity. It is also important to study the mechanisms of bacterial resistance to this compound and to develop strategies to overcome this resistance. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of bacterial infections in humans.

properties

CAS RN

112811-75-3

Product Name

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-22-8-11-5-6-23(9-11)17-15(21)7-13-16(19(17)28-2)24(12-3-4-12)10-14(18(13)25)20(26)27/h7,10-12,22H,3-6,8-9H2,1-2H3,(H,26,27)

InChI Key

ITLUJXOWXJGURR-UHFFFAOYSA-N

SMILES

CNCC1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

CNCC1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (200 mg), 3-methylaminomethylpyrrolidine (90 mg), DBU (110 mg) and anhydrous acetonitrile (3 ml) was refluxed for 75 minutes. After cooling, the resulting precipitate was collected by filtration and recrystallized from a solution of dichloromethane-methanol (1:1) to give the title compound (130 mg) as white powdery crystals, mp 226.5°-230° C.
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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